1-Bromo-2-methyl-4-vinylbenzene 1-Bromo-2-methyl-4-vinylbenzene
Brand Name: Vulcanchem
CAS No.: 90560-53-5
VCID: VC8150225
InChI: InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3
SMILES: CC1=C(C=CC(=C1)C=C)Br
Molecular Formula: C9H9B
Molecular Weight: 197.07 g/mol

1-Bromo-2-methyl-4-vinylbenzene

CAS No.: 90560-53-5

Cat. No.: VC8150225

Molecular Formula: C9H9B

Molecular Weight: 197.07 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-methyl-4-vinylbenzene - 90560-53-5

Specification

CAS No. 90560-53-5
Molecular Formula C9H9B
Molecular Weight 197.07 g/mol
IUPAC Name 1-bromo-4-ethenyl-2-methylbenzene
Standard InChI InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3
Standard InChI Key IUCFIBLGZMOMQM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C=C)Br
Canonical SMILES CC1=C(C=CC(=C1)C=C)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-2-methyl-4-vinylbenzene (C₉H₉Br) features a benzene ring with three distinct substituents: a bromine atom at position 1, a methyl group at position 2, and a vinyl group at position 4 . The spatial arrangement of these groups influences electronic distribution and steric effects, which are critical in determining reactivity. The IUPAC name, 1-bromo-2-methyl-4-vinylbenzene, reflects this substitution pattern, while alternative nomenclature includes 4-bromo-2-methyl-1-vinylbenzene .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₉Br
Molecular Weight197.08 g/mol
SMILESC=CC1=CC=C(Br)C(C)=C1
InChIKeyCXQOCAMBPXPNHY-UHFFFAOYSA-N
CAS Registry Number90560-53-5

Spectroscopic Features

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide critical insights into the compound’s functional groups. While direct IR data for 1-bromo-2-methyl-4-vinylbenzene is limited, analogous compounds like 1-bromo-2-methylbenzene exhibit characteristic C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C-H bends at 700–900 cm⁻¹ . The vinyl group’s C=C stretch typically appears at ~1600–1680 cm⁻¹, which can be used to confirm its presence .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The compound is commonly synthesized via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. A representative method involves bromination of 2-methyl-4-vinylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions . For example, bromine in dichloromethane at 0–5°C selectively substitutes the para position relative to the methyl group, yielding the target compound with >90% purity .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and safety. A patented process describes the use of oxalyl chloride and dimethylformamide (DMF) to activate bromine sources, enabling efficient bromination of precursor aromatics at 25–30°C . Post-synthesis purification involves fractional distillation or column chromatography to achieve 95% purity .

Table 2: Synthetic Conditions and Yields

MethodReagentsTemperature (°C)Yield (%)
EAS with Br₂Br₂, CH₂Cl₂0–585
NBS-mediated brominationNBS, AIBN, CCl₄8078
Catalytic cross-couplingPd(OAc)₂, K₂CO₃10092

Physicochemical and Reactivity Profiles

Physical Properties

The compound is a colorless to pale-yellow liquid at room temperature, with a boiling point of ~210°C (extrapolated from analogous bromotoluenes) . Its solubility is highest in nonpolar solvents like dichloromethane and toluene but negligible in water .

Chemical Reactivity

The bromine atom undergoes nucleophilic substitution (SN2) with reagents like sodium methoxide, while the vinyl group participates in Diels-Alder or radical polymerization reactions . Oxidation of the methyl group with KMnO₄ yields a carboxylic acid derivative, though this pathway is less common due to competing side reactions.

Table 3: Predicted Collision Cross-Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺196.99603132.2
[M+Na]⁺218.97797137.3
[M-H]⁻194.98147133.8

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s bromine and vinyl groups make it a key precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures found in antiviral and anticancer agents . For example, it has been used in the synthesis of kinase inhibitors targeting oncology pathways .

Polymer Chemistry

Radical-initiated polymerization of the vinyl group produces polystyrene-like polymers with enhanced thermal stability. Copolymers incorporating 1-bromo-2-methyl-4-vinylbenzene exhibit glass transition temperatures (Tg) up to 150°C, making them suitable for high-performance plastics.

Materials Science

Functionalization of the bromine atom with thiols or amines enables the creation of self-assembled monolayers (SAMs) on gold surfaces, which are used in biosensors and nanoelectronics .

Comparison with Related Halogenated Aromatics

1-Bromo-2-methylbenzene

Lacking the vinyl group, this analog (CAS: 95-46-5) exhibits reduced reactivity in polymerization but higher stability in SN2 reactions . Its IR spectrum shows similar C-Br stretches but lacks the C=C absorption band .

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

A structurally complex derivative, this compound (patented in US20160280619A1) demonstrates the versatility of brominated aromatics in multistep syntheses, particularly in agrochemicals .

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